
3-Aminocarbonyl-1-butylpyridinium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminocarbonyl-1-butylpyridinium bromide is an organic compound with the molecular formula C10H15BrN2O and a molecular weight of 259.148 g/mol . This compound is known for its stability and solubility in polar solvents such as ethanol and chloroform . It is a quaternary ammonium compound, which makes it an important intermediate in organic synthesis.
Preparation Methods
The synthesis of 3-Aminocarbonyl-1-butylpyridinium bromide typically involves the reaction of 3-carbamoylpyridine with butyl bromide under controlled conditions. The reaction is carried out in a polar solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
3-Aminocarbonyl-1-butylpyridinium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromide ion.
Oxidation and Reduction:
Coupling Reactions: It can be used in coupling reactions, such as the Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Aminocarbonyl-1-butylpyridinium bromide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound’s stability and solubility make it useful in various biological assays and experiments.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Aminocarbonyl-1-butylpyridinium bromide involves its interaction with molecular targets through ionic and covalent bonding. The quaternary ammonium group allows it to interact with negatively charged sites on biomolecules, potentially affecting their function.
Comparison with Similar Compounds
3-Aminocarbonyl-1-butylpyridinium bromide can be compared with other quaternary ammonium compounds, such as:
1-Benzyl-3-carbamoylpyridin-1-ium bromide: Similar in structure but with a benzyl group instead of a butyl group.
Quinolinium bromide: Another quaternary ammonium compound with different applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
63405-87-8 |
|---|---|
Molecular Formula |
C10H15BrN2O |
Molecular Weight |
259.14 g/mol |
IUPAC Name |
1-butylpyridin-1-ium-3-carboxamide;bromide |
InChI |
InChI=1S/C10H14N2O.BrH/c1-2-3-6-12-7-4-5-9(8-12)10(11)13;/h4-5,7-8H,2-3,6H2,1H3,(H-,11,13);1H |
InChI Key |
NGXRVJHHWDDLAB-UHFFFAOYSA-N |
SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
Canonical SMILES |
CCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |
| 63405-87-8 | |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


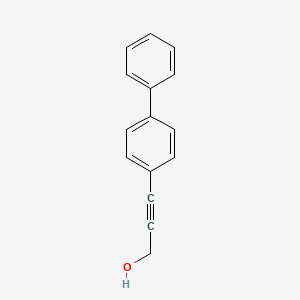

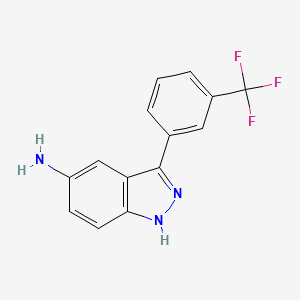
![2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1629740.png)

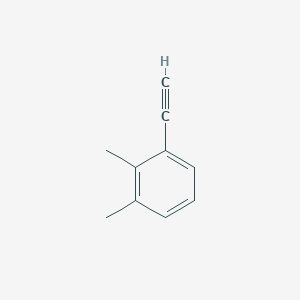
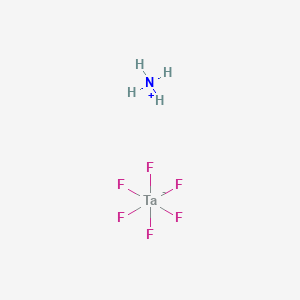

![[1,4'-Bipiperidine]-4-carboxylic acid](/img/structure/B1629748.png)
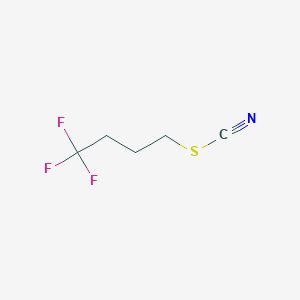

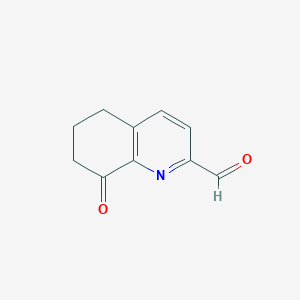
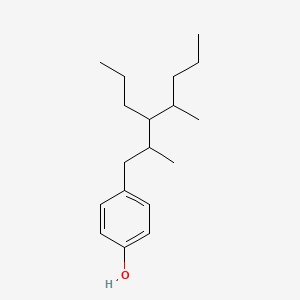
![[1,1'-Biphenyl]-4,4'-diamine, N,N'-diphenyl-N,N'-bis[4-(4-phenyl-1,3-butadienyl)phenyl]-](/img/structure/B1629757.png)
